4,4'-Dibenzoylaminostilben-2,2'-disulfosaure
CAS No.:
Cat. No.: VC18532429
Molecular Formula: C28H22N2O8S2
Molecular Weight: 578.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22N2O8S2 |
|---|---|
| Molecular Weight | 578.6 g/mol |
| IUPAC Name | 5-benzamido-2-[2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid |
| Standard InChI | InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38) |
| Standard InChI Key | MMKSXLMHJHPRDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4,4'-Dibenzoylaminostilben-2,2'-disulfosaure (CAS No. 81-11-8) has the molecular formula C28H22N2O8S2 and a molecular weight of 578.6 g/mol. Its IUPAC name reflects the substitution pattern: two benzamido groups (–NH–C(=O)–C6H5) are attached at the 4 and 4' positions of a trans-stilbene (1,2-diphenylethene) backbone, while sulfonic acid groups (–SO3H) occupy the 2 and 2' positions . The conjugated π-system of the stilbene core is critical to its optical properties, enabling ultraviolet (UV) light absorption and fluorescence emission .
Crystallographic and Spectroscopic Data
The compound typically exists as a cream to yellow-brown crystalline powder with a melting point of approximately 300°C . Its density is estimated at 1.4732 g/cm³, and it exhibits limited water solubility (<0.1 g/100 mL at 23°C) . The refractive index of 1.6510 (estimate) suggests moderate light-scattering potential, consistent with its use in brightening applications . Spectroscopic characterization, including NMR and IR, reveals distinct absorption bands corresponding to the sulfonic acid (≈1040 cm⁻¹), amide carbonyl (≈1650 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹) groups.
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Reduction of Nitro Precursors
The primary synthesis route involves the reduction of 4,4'-dinitro-2,2'-stilbenedisulfonic acid using iron powder under controlled conditions . This reaction proceeds via the following steps:
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Nitro Group Reduction: The nitro (–NO2) groups at the 4 and 4' positions are reduced to amino (–NH2) groups using iron in an acidic medium.
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Benzoylation: The resulting 4,4'-diamino-2,2'-stilbenedisulfonic acid is treated with benzoyl chloride to introduce the benzamido groups.
A representative procedure involves refluxing p-nitrotoluene ortho-sulfonic acid with hydrazine hydrate and diethylene glycol, followed by acidification with hydrochloric acid to precipitate the product . Purification is achieved through recrystallization from aqueous base, yielding a technical-grade product (85% purity) .
Challenges in Industrial Production
Key challenges include:
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Byproduct Formation: Incomplete reduction may yield mono-nitro intermediates, requiring stringent pH control (optimal range: 4.5–5.5) .
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Iron Contamination: Residual iron from the reduction step must be removed via chelation or ion exchange to prevent catalytic degradation .
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Solubility Issues: The compound’s low solubility in organic solvents complicates large-scale crystallization, necessitating aqueous-based purification.
Functional Properties and Mechanisms
Optical Brightening Mechanism
4,4'-Dibenzoylaminostilben-2,2'-disulfosaure functions as a fluorescent whitening agent (FWA) by absorbing UV light (300–400 nm) and emitting blue light (420–470 nm) via its conjugated stilbene system . This emission counteracts the yellowish tint of substrates (e.g., textiles, paper), enhancing perceived whiteness. The sulfonic acid groups improve water solubility, facilitating integration into detergent formulations .
pH-Dependent Behavior
The compound’s fluorescence intensity is pH-sensitive due to protonation/deprotonation of the sulfonic acid groups. Maximum emission occurs at pH 6–8, aligning with typical laundry conditions. At lower pH (<4), protonation reduces electron-withdrawing effects, diminishing conjugation and fluorescence .
Future Research Directions
Emerging applications include:
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